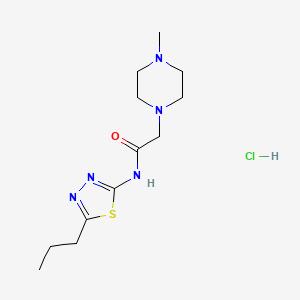![molecular formula C12H10N4OS B4141920 N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B4141920.png)
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine
Descripción general
Descripción
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons, making it a valuable tool for studying Parkinson's disease and related disorders.
Aplicaciones Científicas De Investigación
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine has been widely used in scientific research as a tool for studying Parkinson's disease and related disorders. N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine is selectively toxic to dopaminergic neurons, which are the neurons that degenerate in Parkinson's disease. By selectively damaging these neurons, N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine can be used to model Parkinson's disease in animals and to study the underlying mechanisms of the disease.
Mecanismo De Acción
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and causes mitochondrial dysfunction and oxidative stress, ultimately leading to cell death. The selective toxicity of N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine to dopaminergic neurons is due to the high expression of MAO-B in these neurons.
Biochemical and Physiological Effects:
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine has been shown to cause a range of biochemical and physiological effects in animals and humans. In animals, N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine causes a rapid and selective loss of dopaminergic neurons in the substantia nigra, leading to motor deficits and other Parkinson's-like symptoms. In humans, N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine has been shown to cause Parkinson's-like symptoms in individuals who have accidentally or intentionally ingested the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine has several advantages as a tool for studying Parkinson's disease and related disorders. It is a potent and selective neurotoxin that can be used to model the disease in animals and to study the underlying mechanisms of the disease. However, there are also several limitations to using N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine in lab experiments. N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine is highly toxic and requires careful handling and disposal. In addition, the effects of N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine on animals and humans may not fully replicate the complexity of Parkinson's disease in humans.
Direcciones Futuras
There are several future directions for research involving N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine. One area of research is the development of new compounds that selectively target dopaminergic neurons and have fewer side effects than N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine. Another area of research is the use of N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine in combination with other compounds to model the complex interactions between genetic and environmental factors in Parkinson's disease. Finally, there is a need for further research into the underlying mechanisms of N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine toxicity and the development of new therapies for Parkinson's disease based on these mechanisms.
In conclusion, N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine is a valuable tool for studying Parkinson's disease and related disorders. Its selective toxicity to dopaminergic neurons makes it a valuable tool for modeling the disease in animals and studying the underlying mechanisms of the disease. However, the high toxicity of N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine and its limitations as a model for Parkinson's disease in humans require careful consideration in the design and interpretation of lab experiments. Further research into the underlying mechanisms of N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyrimidinamine toxicity and the development of new therapies for Parkinson's disease based on these mechanisms is needed.
Propiedades
IUPAC Name |
4-(5-methylfuran-2-yl)-N-pyrimidin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-8-3-4-10(17-8)9-7-18-12(15-9)16-11-13-5-2-6-14-11/h2-7H,1H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYIZEUFTSQINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B4141843.png)


![ethyl 4-({[2-methoxy-4-(6-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4141861.png)
![6-amino-3,4',4',6',8',9'-hexamethyl-2'-oxo-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile](/img/structure/B4141865.png)
![2-{4-[(isobutylamino)methyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B4141880.png)
![methyl 4-[5-bromo-2-(cyclopentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4141886.png)


![2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141900.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-6-quinoxalinecarboxamide](/img/structure/B4141905.png)

![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-propanamine hydrochloride](/img/structure/B4141930.png)
![N-(diphenylmethyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4141931.png)